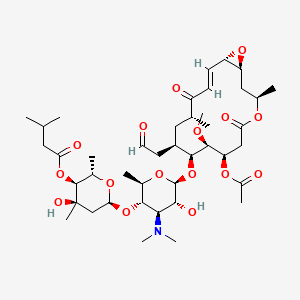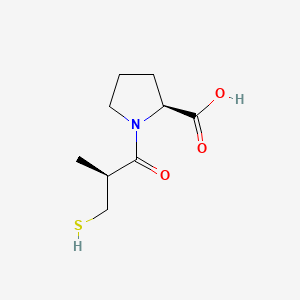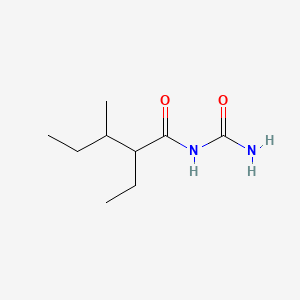
Carbomycin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Wirkmechanismus
Target of Action
Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains . The primary targets of this compound are these bacteria and Mycoplasma strains.
Mode of Action
This compound inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the this compound A disaccharide overlaps the A-site . This interaction with its targets results in the inhibition of protein synthesis, thereby preventing the growth of the targeted bacteria and Mycoplasma strains.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. By inhibiting protein synthesis, this compound disrupts the normal functioning of the targeted bacteria and Mycoplasma strains, leading to their inability to grow and reproduce .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis in the targeted bacteria and Mycoplasma strains . This leads to the disruption of their normal cellular functions, preventing their growth and reproduction, and ultimately leading to their death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and organic matter content of the soil from which Streptomyces halstedii is isolated can influence the production of this compound . Additionally, the physiological conditions within the human body, such as pH and presence of other substances, can also affect the absorption, distribution, metabolism, and excretion of this compound.
Biochemische Analyse
Biochemical Properties
Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the this compound A disaccharide overlaps the A-site .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to inhibit protein synthesis . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ribosome . It prevents the nascent peptide chain from passing through the exit tunnel and out of the ribosome, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant inhibitory effect on protein synthesis .
Metabolic Pathways
This compound is involved in the inhibition of protein synthesis, a critical metabolic pathway . It interacts with the ribosome, a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of this compound is primarily at the ribosome, where it exerts its inhibitory effect on protein synthesis .
Vorbereitungsmethoden
Carbomycin can be isolated from Streptomyces halstedii via extraction from a fermentation broth and purified through crystallization from alcohol-water mixtures . The most efficient solvent for purification is a mixture of ethanol-hexane-water in a 90-10-0.15 volume ratio . Additionally, preparative thin-layer chromatography can be used for further purification . Industrial production methods involve the use of soybean meal to ferment the antibiotic, with the addition of several substances to increase the yield .
Analyse Chemischer Reaktionen
Carbomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Carbomycin belongs to the macrolide class of antibiotics, which includes other compounds such as:
- Erythromycin
- Spiramycin
- Angolamycin
- Methymycin
- Lancamycin
Compared to these similar compounds, this compound is unique due to its specific molecular structure and the presence of the isovaleryl group . This structural uniqueness contributes to its specific mechanism of action and its effectiveness against certain bacterial strains .
Eigenschaften
IUPAC Name |
[6-[6-[[7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHOULQCKDUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859876 | |
| Record name | 6-{[6-{[7-(Acetyloxy)-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl 3-methylbutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















